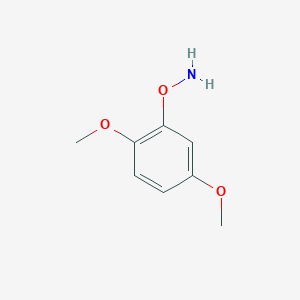

O-(2,5-Dimethoxyphenyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

O-(2,5-dimethoxyphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO3/c1-10-6-3-4-7(11-2)8(5-6)12-9/h3-5H,9H2,1-2H3 |

InChI Key |

XWMQUFLAVWELDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O 2,5 Dimethoxyphenyl Hydroxylamine

Strategic Approaches to O-Arylation of Hydroxylamines

The direct formation of the C-O bond between the 2,5-dimethoxyphenyl moiety and a hydroxylamine (B1172632) nitrogen represents a highly convergent and efficient approach to O-(2,5-Dimethoxyphenyl)hydroxylamine. Modern synthetic chemistry has furnished several powerful protocols to achieve this transformation.

Direct Arylation Protocols

Direct arylation methods that circumvent the pre-functionalization of the aromatic ring are of significant interest. One such approach involves the use of hypervalent iodine reagents. For instance, N-hydroxyphthalimide and N-hydroxysuccinimide can be arylated with diaryliodonium salts, which upon a mild, hydrazine-free hydrolysis, yield the desired aryloxyamines. organic-chemistry.org This method offers the advantage of short reaction times and excellent yields for the initial N-aryloxyimide formation.

Another prominent direct O-arylation strategy is the copper-mediated cross-coupling of N-hydroxyphthalimide with arylboronic acids, a variant of the Chan-Lam coupling reaction. organic-chemistry.orgrsc.org This reaction proceeds at room temperature and is tolerant of a variety of functional groups on the boronic acid. google.com The subsequent removal of the phthalimide (B116566) protecting group with hydrazine (B178648) affords the target O-arylhydroxylamine.

| Arylating Agent | Hydroxylamine Source | Catalyst/Reagent | Key Features |

| 2,5-Dimethoxyphenylboronic acid | N-Hydroxyphthalimide | Copper(II) acetate, Pyridine (B92270) | Room temperature reaction, broad functional group tolerance. |

| Di(2,5-dimethoxyphenyl)iodonium salt | N-Hydroxyphthalimide | Base (e.g., K₂CO₃) | Metal-free, rapid reaction. |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool for the synthesis of O-arylhydroxylamines. acs.orgorganic-chemistry.orgnih.gov A seminal contribution in this area is the work of Maimone and Buchwald, who developed a method for the O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine equivalent. acs.orgorganic-chemistry.orgnih.gov This protocol demonstrates broad substrate scope, accommodating aryl chlorides, bromides, and iodides. acs.orgorganic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands is crucial for promoting the key C-O reductive elimination step under relatively mild conditions. organic-chemistry.org

The resulting O-arylated ethyl acetohydroximate can be readily hydrolyzed under acidic conditions to furnish the free O-arylhydroxylamine. nih.gov This methodology is characterized by short reaction times and high yields, making it an attractive route for the synthesis of highly substituted O-arylhydroxylamines. acs.orgorganic-chemistry.orgnih.gov

| Aryl Halide | Hydroxylamine Equivalent | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-2,5-dimethoxybenzene | Ethyl acetohydroximate | (allylPdCl)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene (B28343) | 65 |

| 1-Chloro-2,5-dimethoxybenzene | Ethyl acetohydroximate | Pd₂(dba)₃ | BippyPhos | Cs₂CO₃ | Toluene | 80 |

Mechanistic Considerations in O-Arylation

The mechanism of the palladium-catalyzed O-arylation of hydroxylamines generally follows the established catalytic cycle for cross-coupling reactions. The cycle is initiated by the oxidative addition of the aryl halide (e.g., 1-bromo-2,5-dimethoxybenzene) to a Pd(0) complex. This is followed by the deprotonation of the hydroxylamine equivalent by the base and subsequent coordination to the palladium center. The crucial and often rate-determining step is the reductive elimination from the resulting Pd(II) intermediate to form the C-O bond and regenerate the Pd(0) catalyst. The choice of a bulky and electron-rich phosphine (B1218219) ligand is critical as it facilitates this reductive elimination process, preventing side reactions and promoting higher yields under milder conditions. organic-chemistry.org

Synthesis via Functional Group Interconversions on Aromatic Precursors

An alternative synthetic strategy involves the initial construction of the 2,5-dimethoxyphenyl scaffold, followed by the introduction or modification of a functional group to generate the hydroxylamine moiety.

Derivatization of Phenolic Substrates

Phenols are readily available starting materials that can be converted to their corresponding O-arylhydroxylamines. One potential, albeit less common, approach is the Mitsunobu reaction. organic-chemistry.orgmdpi.com This reaction could, in principle, be employed to couple 2,5-dimethoxyphenol (B92355) with a protected hydroxylamine derivative, such as N-hydroxyphthalimide, in the presence of a phosphine and an azodicarboxylate. organic-chemistry.orgmdpi.com The reaction proceeds with inversion of configuration if a chiral alcohol is used and offers a way to form the C-O bond under relatively mild, neutral conditions. Subsequent deprotection would yield the final product.

Another conceptual approach involves the direct electrophilic amination of the phenoxide derived from 2,5-dimethoxyphenol. While challenging, reagents designed for electrophilic amination could potentially be employed to form the O-N bond directly.

Ring Functionalization Prior to Hydroxylamine Introduction

A highly plausible and effective route to O-(2,5-Dimethoxyphenyl)hydroxylamine involves the selective reduction of a suitable nitroaromatic precursor. The starting material, 2,5-dimethoxynitrobenzene, is readily accessible through the nitration of 1,4-dimethoxybenzene (B90301). The selective reduction of the nitro group to the hydroxylamine oxidation state, without further reduction to the amine, is a well-established transformation. nih.gov

A variety of reducing agents can be employed for this purpose, with zinc dust in the presence of an ammonium (B1175870) chloride solution or a CO₂/H₂O system being a classic and effective method. rsc.orginformahealthcare.com This approach offers high selectivity for the formation of N-arylhydroxylamines under mild conditions. rsc.org Catalytic hydrogenation using specific catalysts and conditions can also achieve this selective reduction. nih.gov

| Precursor | Reducing Agent | Solvent/Additive | Key Features |

| 2,5-Dimethoxynitrobenzene | Zinc dust | NH₄Cl / H₂O | Mild reaction conditions, high selectivity. informahealthcare.com |

| 2,5-Dimethoxynitrobenzene | Zinc dust | CO₂ / H₂O | Environmentally benign, avoids NH₄Cl. rsc.org |

| 2,5-Dimethoxynitrobenzene | Hydrazine hydrate (B1144303) | RuNP@O=PPh₂-PEGPIILS | High catalytic efficiency and selectivity. whiterose.ac.uk |

Green Chemistry Principles in O-(2,5-Dimethoxyphenyl)hydroxylamine Synthesis

The application of green chemistry principles to the synthesis of O-(2,5-Dimethoxyphenyl)hydroxylamine focuses on minimizing environmental impact through the use of safer solvents, renewable starting materials, and catalytic processes that improve atom economy. A primary route to aryl hydroxylamines is the selective reduction of the corresponding nitroaromatic compounds. In the case of O-(2,5-Dimethoxyphenyl)hydroxylamine, the precursor would be 2,5-dimethoxynitrobenzene.

Catalytic Transfer Hydrogenation: A significant advancement in green synthesis is the use of catalytic transfer hydrogenation. This method avoids the direct use of high-pressure hydrogen gas, which is a safety concern in industrial applications. Instead, a hydrogen donor, such as hydrazine hydrate or formic acid, is used in the presence of a catalyst. For the synthesis of related N-phenylhydroxylamines, Raney Nickel has been effectively employed as a catalyst in conjunction with hydrazine hydrate. This approach is advantageous as it proceeds under milder conditions and often with high selectivity.

Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional syntheses may employ volatile organic compounds (VOCs) that are harmful to the environment and human health. Research has demonstrated the feasibility of conducting reductions of nitroaromatics in more environmentally benign solvents. For instance, a method for the preparation of N-phenylhydroxylamines utilizes a mixture of 1,2-dichloroethane (B1671644), with the product being recrystallized from ethanol. While 1,2-dichloroethane is not ideal from a green chemistry perspective, the move towards solvents that can be easily recovered and recycled is a step in the right direction. The ultimate goal is the use of water as a reaction medium, which has been shown to be effective in certain magnesium-mediated reductions of nitroaromatics to arylhydroxylamines.

Atom Economy and Waste Reduction: Catalytic methods inherently improve atom economy by being effective in small quantities and allowing for easier separation from the reaction mixture. The reduction of 2,5-dimethoxynitrobenzene to O-(2,5-Dimethoxyphenyl)hydroxylamine, when catalyzed efficiently, ensures that a higher proportion of the atoms from the reactants are incorporated into the final product, thereby reducing waste.

Optimization of Reaction Conditions and Yields

A representative synthesis of a substituted N-phenylhydroxylamine involves the reduction of the corresponding nitrobenzene (B124822) derivative with hydrazine hydrate in the presence of a Raney Nickel catalyst. The reaction is typically carried out in a solvent at a controlled temperature.

Table 1: Optimization of Reaction Parameters for a Substituted N-Phenylhydroxylamine Synthesis

| Parameter | Condition | Yield (%) | Observations |

| Temperature | 15 °C | 85% | Reaction proceeds smoothly with high yield. |

| 35 °C | 80% | A slight decrease in yield is observed. | |

| Solvent | Isopropanol (B130326) | 85% | Good solvent for the reaction, leading to high yield. |

| 1,2-Dichloroethane | 80% | Effective, but with slightly lower yield compared to isopropanol. | |

| Catalyst | Raney Nickel | 80-85% | Highly effective for this transformation. |

| Phase Transfer Catalyst | Tetrabutyl ammonium bromide | 80-85% | Included in the optimized reactions to facilitate the reaction. |

This data is based on the synthesis of analogous substituted N-phenylhydroxylamines and serves as a model for the potential optimization of O-(2,5-Dimethoxyphenyl)hydroxylamine synthesis.

From this data, it is evident that temperature plays a crucial role, with milder temperatures appearing to favor higher yields in this specific analogous transformation. The choice of solvent also influences the outcome, with isopropanol showing a slight advantage over 1,2-dichloroethane in the documented example. The use of a phase transfer catalyst like tetrabutyl ammonium bromide is also a standard practice in such reactions to enhance the reaction rate.

Further optimization for the synthesis of O-(2,5-Dimethoxyphenyl)hydroxylamine would involve screening a variety of catalysts, such as different forms of palladium or platinum on various supports, and exploring a wider range of green solvents. The molar ratio of the reducing agent (e.g., hydrazine hydrate) to the nitroaromatic precursor would also be a critical parameter to fine-tune to maximize the yield of the desired hydroxylamine while minimizing the formation of the corresponding aniline (B41778) as a byproduct.

Investigative Studies on the Reactivity and Reaction Mechanisms of O 2,5 Dimethoxyphenyl Hydroxylamine

O-(2,5-Dimethoxyphenyl)hydroxylamine as an Aminating Reagent

Hydroxylamine (B1172632) derivatives are recognized as effective electrophilic aminating reagents, providing a "NR₂⁺" synthon for the formation of carbon-nitrogen bonds. wiley-vch.de The electrophilicity of the nitrogen atom is induced by the more electronegative oxygen atom, which can act as a leaving group. wiley-vch.de The reactivity of these reagents can be tuned by the substituent on the oxygen atom. In the case of O-(2,5-Dimethoxyphenyl)hydroxylamine, the electron-rich aromatic ring is expected to modulate the N-O bond's susceptibility to cleavage in various amination reactions.

Electrophilic Amination of Carbon Centers

O-Arylhydroxylamines and related derivatives are capable of aminating a range of carbon-centered nucleophiles. Transition metal catalysis, particularly with copper, has been shown to be effective in mediating the electrophilic amination of organometallic reagents such as diorganozinc compounds and Grignard reagents. wiley-vch.de More recent studies have extended this reactivity to arylsilanes. acs.org In these reactions, a C-N bond is formed through the attack of the carbon nucleophile on the electrophilic nitrogen atom of the hydroxylamine reagent. wiley-vch.de

The general mechanism for these transformations, particularly in copper-catalyzed systems, can involve an oxidative addition of the N-O bond to the metal center, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to form the aminated product. While specific studies on O-(2,5-Dimethoxyphenyl)hydroxylamine are not prevalent, its behavior is expected to align with that of other O-acyl and O-aryl hydroxylamines in these reactions. The electron-donating nature of the dimethoxy-substituted ring may influence the rate of N-O bond cleavage.

| Nucleophile | Aminating Reagent | Catalyst/Conditions | Product Type |

| Diorganozinc | O-Acyl hydroxylamine | Copper catalyst | Tertiary amine |

| Grignard Reagent | O-Sulfonyloxime | Copper catalyst | Primary/Secondary amine |

| Arylsilane | O-Acyl hydroxylamine | Cu(OAc)₂ | Arylamine |

| Arylcuprate | O-Benzyl hydroxylamine | Direct amination | Primary arylamine |

Table 1: Examples of Electrophilic Amination of Carbon Centers using Hydroxylamine Derivatives. Data compiled from multiple sources. wiley-vch.deacs.org

Arene C-H and C-C Amination Processes

The direct amination of aromatic C-H bonds is a highly sought-after transformation for the synthesis of anilines. Hydroxylamine derivatives have emerged as key reagents in this field, often in conjunction with transition metal catalysts. nih.govrsc.org Rhodium and palladium complexes, for instance, have been successfully employed to catalyze the C-H amination of arenes with various O-substituted hydroxylamines. nih.govrsc.org These reactions are proposed to proceed through intermediates like metal-nitrenoids. nih.gov Vanadium and iron catalysts have also been used for the direct amination of benzene (B151609) and toluene (B28343) with hydroxylamine hydrochloride, suggesting a pathway involving an electrophilic attack on the aromatic ring. mdpi.comresearchgate.net

Another important transformation is C-C amination, where an amino group is installed with the concurrent cleavage of a carbon-carbon bond. This has been notably achieved through an aza-Hock rearrangement of benzylic alcohols using arylsulfonyl hydroxylamines in fluorinated solvents like hexafluoroisopropanol (HFIP). springernature.comresearchgate.net The reaction is believed to proceed through the formation of a benzyl (B1604629) cation, which then reacts with the hydroxylamine derivative, leading to an aryl migration and subsequent hydrolysis to the aniline (B41778) product. springernature.com

| Arene Type | Aminating Reagent | Catalyst/Conditions | Key Feature |

| Benzene | Hydroxylamine HCl | NaVO₃ / Fe₂O₃ | Direct formation of aniline |

| Toluene | Hydroxylamine | CuO–V₂O₅/Al₂O₃ | Forms toluidine isomers |

| Various Arenes | O-Sulfonylhydroxylamine | Dirhodium complex | Mild, regioselective C-H amination |

| Benzoic Acids | Acyl O-hydroxylamine | Iron catalyst / TFA | ortho-Selective amination |

Table 2: Selected Catalytic Systems for Arene Amination using Hydroxylamine-Derived Reagents. Data from various studies. nih.govmdpi.comresearchgate.net

Alkyl- and Arylsulfonyl Hydroxylamine Analogues in Amination

Alkyl- and particularly arylsulfonyl hydroxylamines are a well-studied class of aminating reagents. The sulfonyl group acts as a good leaving group, enhancing the electrophilicity of the nitrogen atom. These reagents have proven highly effective in the aforementioned aza-Hock rearrangement for C-C amination. springernature.comresearchgate.net For example, reagents like N-methyl-O-tosylhydroxylamine (TsONHMe) react with benzylic alcohols to produce secondary anilines in good yields. researchgate.net The choice of the aminating reagent allows for the synthesis of both primary and secondary anilines. This reactivity highlights the importance of the group attached to the hydroxylamine oxygen in directing the course of amination reactions. The sulfonyl group facilitates the key rearrangement step, a reactivity pattern that provides a comparative framework for understanding the potential of O-aryl hydroxylamines like O-(2,5-Dimethoxyphenyl)hydroxylamine in similar transformations.

Participation in Oxime Formation and Related Condensation Reactions

O-(2,5-Dimethoxyphenyl)hydroxylamine, as an O-substituted hydroxylamine, readily participates in condensation reactions with carbonyl compounds to form O-aryl oximes, also known as oxime ethers. This reaction is a fundamental method for constructing C=N-O linkages.

Reaction with Carbonyl Compounds

The reaction between an aldehyde or a ketone and an O-substituted hydroxylamine is a condensation reaction that results in the formation of an O-substituted oxime and water. researchgate.netwikipedia.org The reaction is typically acid-catalyzed and proceeds via a two-step mechanism. First, the nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (a carbinolamine). In the second step, this intermediate undergoes dehydration to yield the final oxime ether product. tandfonline.com

O-(2,5-Dimethoxyphenyl)hydroxylamine is expected to react with a wide range of aldehydes and ketones under standard conditions to furnish the corresponding O-(2,5-dimethoxyphenyl) oximes. The stability and properties of the resulting oxime ethers are valuable in organic synthesis, as they can serve as intermediates for the preparation of amines, hydroxylamines, and various nitrogen-containing heterocycles. researchgate.net

| Carbonyl Compound | Hydroxylamine Reagent | Conditions | Product |

| Aldehydes/Ketones | Hydroxylamine HCl | Pyridine (B92270), Ethanol, 60 °C | Oxime |

| Cinnamaldehyde | Hydroxylamine HCl / Alkyl Bromide | K₂CO₃, THF | O-Alkyl oxime ether |

| Aryl Aldehydes | Hydroxylamine HCl | Pd/AlO(OH) NPs, MeOH/H₂O | Aryl oxime |

| α-Keto Esters | Oxime | Tris(dimethylamino)phosphine | Oxime ether |

Table 3: Examples of Oxime and Oxime Ether Synthesis from Carbonyl Compounds. Data from various synthetic procedures. jocpr.comrsc.org

Catalytic Approaches to Oxime Synthesis (e.g., Amino Acid Catalysis)

To improve the efficiency, yield, and environmental footprint of oxime synthesis, various catalytic methods have been developed. These approaches often aim to accelerate the condensation reaction under milder conditions. For instance, palladium nanoparticles supported on aluminum oxyhydroxide have been shown to effectively catalyze the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride at room temperature. jocpr.com

Amino acid catalysis represents another green and efficient approach to promoting condensation reactions. Although more commonly applied in reactions like aldol (B89426) condensations, the principles of activating carbonyl compounds through the formation of iminium ions or activating nucleophiles can be extended to reactions like oxime formation. L-amino acid ionic liquids have been reported as highly efficient catalysts for the synthesis of oximes from carbonyl compounds and hydroxylamine hydrochloride, often under solvent-free grinding conditions. acs.org This catalytic activation facilitates the nucleophilic attack and subsequent dehydration steps, leading to rapid and high-yielding conversions.

Rearrangement Reactions Involving the Hydroxylamine Moiety

The hydroxylamine functional group is known to undergo several classical rearrangement reactions. While specific studies on O-(2,5-Dimethoxyphenyl)hydroxylamine are not extensively documented, the anticipated reactivity can be inferred from the well-established mechanisms of the Aza-Hock, Beckmann, and Lossen rearrangements.

The proposed mechanism for the Aza-Hock rearrangement involving an O-aryl hydroxylamine, such as O-(2,5-Dimethoxyphenyl)hydroxylamine, and a benzyl alcohol typically involves the following key steps:

Formation of a Benzylic Cation: In the presence of a suitable acid catalyst, the benzyl alcohol undergoes protonation and subsequent loss of water to generate a stabilized benzylic carbocation.

Nucleophilic Attack by Hydroxylamine: The nitrogen atom of O-(2,5-Dimethoxyphenyl)hydroxylamine acts as a nucleophile, attacking the benzylic carbocation to form a protonated O-benzyl-O-aryl-hydroxylamine intermediate.

Aryl Migration: A 1,2-aryl migration from the oxygen to the nitrogen atom occurs, leading to the formation of an iminium ion. This step is characteristic of the Hock-type rearrangement.

Hydrolysis: The resulting iminium ion is then hydrolyzed to yield the corresponding aniline (in this case, 2,5-dimethoxyaniline) and the corresponding aldehyde or ketone derived from the benzyl alcohol.

Table 1: Key Steps in the Aza-Hock Rearrangement

| Step | Description | Intermediate/Product |

| 1 | Protonation and dehydration of benzyl alcohol | Benzylic carbocation |

| 2 | Nucleophilic attack of O-(2,5-Dimethoxyphenyl)hydroxylamine | Protonated O-benzyl-O-(2,5-dimethoxyphenyl)hydroxylamine |

| 3 | 1,2-Aryl migration (Aza-Hock rearrangement) | Iminium ion |

| 4 | Hydrolysis of the iminium ion | 2,5-Dimethoxyaniline (B66101) and carbonyl compound |

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam under acidic conditions. wikipedia.orgmasterorganicchemistry.com While this reaction does not directly involve O-(2,5-Dimethoxyphenyl)hydroxylamine as a starting material, it is relevant to its potential derivatives. For instance, a ketoxime derived from a ketone and hydroxylamine, which could subsequently be O-arylated with a 2,5-dimethoxyphenyl group, would be a substrate for this rearrangement.

The mechanism of the Beckmann rearrangement is well-established and involves the following key transformations:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the oxime by a strong acid, converting it into a good leaving group (water).

Migration of the Anti-Group: In a concerted step, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion and the departure of a water molecule. The stereochemistry of the starting oxime dictates which group migrates.

Nucleophilic Attack by Water: A water molecule then attacks the electrophilic carbon of the nitrilium ion.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final amide product.

In the context of a hypothetical O-(2,5-dimethoxyphenyl)ketoxime, the 2,5-dimethoxyphenyl group would act as a leaving group upon protonation or activation. The migratory aptitude of the groups attached to the carbonyl carbon would then determine the structure of the resulting amide.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate, which can then be trapped by various nucleophiles to form amines, ureas, or carbamates. scispace.comrsc.orgrsc.orgresearchgate.netcarleton.ca Similar to the Beckmann rearrangement, O-(2,5-Dimethoxyphenyl)hydroxylamine is not the direct substrate but could be a precursor to a relevant hydroxamic acid derivative. Specifically, an N-acyl-O-(2,5-dimethoxyphenyl)hydroxylamine would be a potential substrate for the Lossen rearrangement.

The general mechanism for the Lossen rearrangement proceeds as follows:

Formation of a Leaving Group: The hydroxyl group of the hydroxamic acid is typically activated by acylation or sulfonylation to create a good leaving group. In the case of an N-acyl-O-(2,5-dimethoxyphenyl)hydroxylamine, the 2,5-dimethoxyphenoxy group would serve as the leaving group.

Deprotonation: A base removes the acidic proton from the nitrogen atom, generating an anion.

Rearrangement: The R group attached to the carbonyl carbon migrates to the electron-deficient nitrogen atom, with the simultaneous expulsion of the leaving group (2,5-dimethoxyphenoxide). This concerted step results in the formation of an isocyanate.

Trapping of the Isocyanate: The highly reactive isocyanate intermediate can then react with water to form a carbamic acid, which decarboxylates to an amine. Alternatively, it can be trapped by alcohols to form carbamates or by amines to form ureas.

Redox Chemistry of O-(2,5-Dimethoxyphenyl)hydroxylamine

The nitrogen and oxygen atoms in the hydroxylamine moiety of O-(2,5-Dimethoxyphenyl)hydroxylamine can participate in both oxidation and reduction reactions, leading to a variety of products.

The oxidation of hydroxylamines can yield different products depending on the oxidant and reaction conditions. researchgate.netchimia.ch For O-aryl hydroxylamines, oxidation can lead to the formation of nitroso compounds, nitroxide radicals, or further oxidation products.

Common oxidizing agents that could be employed for the oxidation of O-(2,5-Dimethoxyphenyl)hydroxylamine include:

Mild Oxidants (e.g., air, FeCl₃): These may lead to the formation of the corresponding nitrosobenzene (B162901) derivative, 1,4-dimethoxy-2-nitrosobenzene.

Stronger Oxidants (e.g., KMnO₄, H₂O₂): These could potentially lead to the formation of the corresponding nitro compound, 1,4-dimethoxy-2-nitrobenzene.

One-Electron Oxidants: These can generate the corresponding aminoxyl radical, which may be stable depending on the substitution pattern.

The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring would likely make the compound more susceptible to oxidation compared to unsubstituted phenylhydroxylamine.

Table 2: Potential Oxidation Products of O-(2,5-Dimethoxyphenyl)hydroxylamine

| Oxidizing Agent | Potential Product(s) |

| Air/Mild Oxidants | 1,4-Dimethoxy-2-nitrosobenzene |

| Strong Oxidants | 1,4-Dimethoxy-2-nitrobenzene |

| One-Electron Oxidants | 2,5-Dimethoxyphenylaminoxyl radical |

The reduction of O-aryl hydroxylamines typically leads to the cleavage of the N-O bond, resulting in the formation of the corresponding aniline and alcohol. rsc.org In the case of O-(2,5-Dimethoxyphenyl)hydroxylamine, reduction would be expected to yield 2,5-dimethoxyaniline and phenol.

Common reducing agents and methods for this transformation include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) in the presence of hydrogen gas is a standard method for the reduction of hydroxylamines. rsc.orgnih.gov

Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (B1221849) can also effect the cleavage of the N-O bond.

Hydride Reagents: While less common for this specific transformation, strong hydride reagents might also be effective.

The primary product of the reduction of O-(2,5-Dimethoxyphenyl)hydroxylamine would be 2,5-dimethoxyaniline, a valuable synthetic intermediate.

Table 3: Potential Reduction Products of O-(2,5-Dimethoxyphenyl)hydroxylamine

| Reducing Agent/Method | Primary Product(s) |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2,5-Dimethoxyaniline and Phenol |

| Dissolving Metal Reduction (e.g., Na/NH₃) | 2,5-Dimethoxyaniline and Phenol |

Mechanistic Elucidation via Controlled Experiments

The elucidation of reaction mechanisms for compounds like O-(2,5-Dimethoxyphenyl)hydroxylamine relies on a combination of controlled experimental techniques. These methods are designed to isolate and identify reactive intermediates, probe the nature of transition states, and characterize transient species that are fleetingly formed during a chemical transformation. While specific studies on O-(2,5-Dimethoxyphenyl)hydroxylamine are not extensively documented in publicly available literature, the reactivity of its core functional groups—the hydroxylamine and the dimethoxy-substituted aromatic ring—allows for well-grounded inferences based on analogous chemical systems.

Identification of Key Intermediates

The reactivity of O-(2,5-Dimethoxyphenyl)hydroxylamine is expected to be dominated by the N-O bond of the hydroxylamine moiety and the electron-rich nature of the dimethoxybenzene ring. Key intermediates likely to be formed in its reactions, particularly those involving oxidation or homolytic cleavage, include aminoxyl radicals and radical cations.

Aminoxyl Radicals: Homolytic cleavage of the O-H bond in the parent hydroxylamine or the N-O bond in related alkoxyamines is a common pathway that generates persistent aminoxyl radicals (R₂NO•). These species are key intermediates in many oxidation reactions. For O-(2,5-Dimethoxyphenyl)hydroxylamine, one-electron oxidation would likely lead to the formation of the corresponding aminoxyl radical. The stability of this radical would be influenced by the electronic properties of the 2,5-dimethoxyphenyl group.

Radical Cations: In the presence of strong oxidizing agents, the electron-rich 2,5-dimethoxybenzene ring can undergo one-electron oxidation to form a radical cation. The subsequent reactivity would then be dictated by the distribution of spin density and positive charge on the aromatic ring.

Quinone-like Intermediates: The 2,5-dimethoxy substitution pattern is reminiscent of hydroquinone (B1673460) derivatives, which are known to form quinone and semiquinone radical intermediates upon oxidation. It is plausible that under certain oxidative conditions, the aromatic ring of O-(2,5-Dimethoxyphenyl)hydroxylamine could be transformed into such species.

In photoreactions of related dimethoxybenzene compounds, such as 3′,5′-dimethoxybenzoin derivatives, the formation of biradical and cyclic cation intermediates has been observed through transient absorption spectroscopy. nih.gov This suggests that photochemical excitation of O-(2,5-Dimethoxyphenyl)hydroxylamine could also lead to complex, short-lived intermediates.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.orglibretexts.org

In a study on the oxidation of hydroxylamine by hexachloroiridate(IV), a KIE (kH/kD) of 4.4 was observed, which was indicative of a concerted proton-coupled electron transfer mechanism. researchgate.net Another example is the hydrogen abstraction from benzylamides by the aminoxyl radical BTNO, where a large KIE of 8.8 confirmed that H-abstraction was the rate-determining step. rsc.orgrsc.org

The following table presents hypothetical KIE data for potential reactions of O-(2,5-Dimethoxyphenyl)hydroxylamine, based on values observed for similar reactions in the literature.

| Reaction Type | Isotopically Labeled Position | Expected kH/kD | Interpretation |

| Hydrogen abstraction from the N-H bond | N-D | 4.0 - 9.0 | N-H bond cleavage is part of the rate-determining step. |

| Electrophilic aromatic substitution | Aromatic C-D | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| Benzylic hydroxylation by related enzymes | Benzylic C-D | > 1.2 | Indicates a mechanism likely involving hydrogen atom abstraction. nih.gov |

These expected values illustrate how KIE studies could be applied to understand the mechanistic details of reactions involving O-(2,5-Dimethoxyphenyl)hydroxylamine. A large primary KIE would strongly suggest a mechanism where the cleavage of a bond to hydrogen is a critical part of the slowest step of the reaction. Conversely, the absence of a significant KIE would point towards a mechanism where this bond cleavage occurs in a fast step or not at all.

Spectroscopic Analysis of Transient Species

The direct observation of short-lived intermediates is crucial for a complete mechanistic understanding. Techniques such as transient absorption spectroscopy and electron spin resonance (ESR) spectroscopy are invaluable for this purpose.

Transient Absorption Spectroscopy: This technique allows for the detection and characterization of species with very short lifetimes (from femtoseconds to milliseconds). In the context of O-(2,5-Dimethoxyphenyl)hydroxylamine, this method could be used to observe the formation and decay of aminoxyl radicals or radical cations. For example, in studies of 3′,5′-dimethoxybenzoin fluoride, transient absorption peaks at around 500 nm were assigned to cyclic cation intermediates. nih.gov Similar experiments on O-(2,5-Dimethoxyphenyl)hydroxylamine under photochemical or oxidative conditions could reveal the electronic spectra of its transient intermediates.

Electron Spin Resonance (ESR) Spectroscopy: ESR is a highly sensitive method for the detection and characterization of paramagnetic species, such as free radicals. The formation of the aminoxyl radical from O-(2,5-Dimethoxyphenyl)hydroxylamine could be unequivocally confirmed by ESR. The resulting spectrum would provide information about the electronic environment of the unpaired electron, including its interaction with the nitrogen nucleus and the protons on the aromatic ring.

Role in Free Radical Chemistry (e.g., Hydrogen Abstraction)

The hydroxylamine functional group and its derivatives, such as alkoxyamines, are well-known to participate in free radical chemistry. nih.govacs.orgrsc.orgrsc.org A central aspect of this reactivity is the formation of the corresponding aminoxyl radical (R₂NO•), which can act as a persistent radical that mediates various transformations.

One of the key reactions of aminoxyl radicals is hydrogen abstraction. nih.gov These radicals can abstract a hydrogen atom from a suitable donor molecule (X-H) to form a hydroxylamine and a new radical (X•).

R₂NO• + X-H → R₂NOH + X•

The facility of this hydrogen abstraction reaction depends on the bond dissociation energy (BDE) of the X-H bond and the stability of the resulting radical X•. Aminoxyl radicals are known to abstract hydrogen from C-H bonds, particularly those that are activated, such as benzylic or allylic C-H bonds, or those adjacent to a heteroatom. rsc.orgrsc.org

The aminoxyl radical derived from O-(2,5-Dimethoxyphenyl)hydroxylamine would be expected to exhibit this reactivity. The rate of hydrogen abstraction would be influenced by the steric and electronic properties of the 2,5-dimethoxyphenyl substituent. The following table provides representative rate constants for hydrogen abstraction by various aminoxyl radicals from different substrates, illustrating the range of reactivity for this class of radicals.

| Aminoxyl Radical | Substrate | Rate Constant (kH) at 25 °C (M⁻¹s⁻¹) |

| Benzotriazole-N-oxyl (BTNO) | N-acetylbenzylamine | Varies with substituent (-0.65 ρ value) rsc.org |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | Phenol | ~1 x 10⁴ |

| Di-tert-butyl nitroxide | Toluene | ~1 x 10⁻² |

Applications of O 2,5 Dimethoxyphenyl Hydroxylamine in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

Extensive searches of chemical databases and academic journals did not yield any specific examples or methodologies employing O-(2,5-Dimethoxyphenyl)hydroxylamine for the construction of the heterocyclic systems listed below. General syntheses for these heterocycles typically involve other hydroxylamine (B1172632) derivatives or alternative nitrogen sources.

Isoxazole (B147169) Ring Formation

No research was found that documents the reaction of O-(2,5-Dimethoxyphenyl)hydroxylamine with 1,3-dicarbonyl compounds or other suitable precursors to form isoxazole rings.

Pyrazine (B50134) and Pyrrolopyrazine Syntheses

There are no available studies describing the use of O-(2,5-Dimethoxyphenyl)hydroxylamine as a reagent or precursor in the synthesis of pyrazine or pyrrolopyrazine ring systems.

Introduction of Amine and Amide Functionalities

While O-substituted hydroxylamines can serve as electrophilic aminating agents, no specific protocols or research findings have been published that utilize O-(2,5-Dimethoxyphenyl)hydroxylamine for the synthesis of anilines or urea (B33335) derivatives as described.

Synthesis of Primary and Secondary Anilines

No documented methods exist for the use of O-(2,5-Dimethoxyphenyl)hydroxylamine to introduce an amino group onto aromatic rings to form primary or secondary anilines.

Formation of Substituted Urea Derivatives

There is no evidence in the current scientific literature to support the use of O-(2,5-Dimethoxyphenyl)hydroxylamine in the formation of substituted urea derivatives. Research on the synthesis of ureas containing the 2,5-dimethoxyphenyl moiety typically involves the reaction of 2,5-dimethoxyphenyl isocyanate with amines.

Preparation of Sulfonamide Compounds

O-substituted hydroxylamines, such as O-(2,5-Dimethoxyphenyl)hydroxylamine, are valuable reagents in the synthesis of N-alkoxy-sulfonamides. The general and most direct method for this preparation involves the reaction of the hydroxylamine with a sulfonyl chloride in the presence of a suitable base. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of O-(2,5-Dimethoxyphenyl)hydroxylamine on the electrophilic sulfur atom of the sulfonyl chloride. The 2,5-dimethoxyphenyl group remains intact throughout this transformation, yielding the corresponding N-(2,5-dimethoxyphenoxy)sulfonamide. This method is versatile and accommodates a wide range of sulfonyl chlorides, allowing for the synthesis of a diverse library of sulfonamide derivatives. While primary sulfonamides are prevalent in pharmaceuticals, the synthesis of N-alkoxy analogs offers a pathway to compounds with modified physicochemical properties. acs.org

General Reaction Scheme:

R¹-CHO + R²-COOH + R³-NC + H₂N-O-Ar → R²-C(=O)N(O-Ar)CH(R¹)C(=O)NHR³ (Ar = 2,5-Dimethoxyphenyl)

Advanced Derivatization and Analog Development of O 2,5 Dimethoxyphenyl Hydroxylamine

Systematic N-Substitution and its Influence on Reactivity

The nitrogen atom of O-(2,5-Dimethoxyphenyl)hydroxylamine serves as a primary site for systematic substitution, allowing for the introduction of a wide array of alkyl, acyl, and aryl groups. These modifications significantly influence the steric and electronic properties of the molecule, thereby altering its reactivity.

N-alkylation of O-arylhydroxylamines can be challenging due to the potential for overalkylation. nih.gov However, controlled mono-alkylation can be achieved under specific conditions. The introduction of alkyl groups generally increases the nucleophilicity of the nitrogen atom, though bulky substituents can introduce steric hindrance, impeding its participation in certain reactions.

N-acylation, by contrast, reduces the nucleophilicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group. This transformation is typically straightforward, reacting O-(2,5-Dimethoxyphenyl)hydroxylamine with acyl chlorides or anhydrides under basic conditions. The resulting N-acyl derivatives are stabilized by resonance and are valuable intermediates in organic synthesis.

A significant advancement in the N-arylation of hydroxylamines involves transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions, for instance, provide an efficient method for coupling O-arylhydroxylamines with aryl iodides. organic-chemistry.org This methodology is tolerant of a wide range of functional groups on both the hydroxylamine (B1172632) and the aryl iodide, allowing for the synthesis of a diverse library of N,O-diarylhydroxylamines. The reactivity of the resulting N-aryl derivative is highly dependent on the electronic nature of the introduced aryl group.

| N-Substituent | General Method of Introduction | Influence on Nitrogen Nucleophilicity | Potential Application |

|---|---|---|---|

| Methyl (-CH₃) | Alkylation with Methyl Iodide | Increased | Enhanced reactivity in nucleophilic additions |

| Acetyl (-COCH₃) | Acylation with Acetyl Chloride | Decreased | Precursor for heterocycle synthesis |

| Phenyl (-C₆H₅) | Copper-catalyzed coupling with Iodobenzene | Moderately Decreased | Intermediate for electrophilic amination reagents |

| 4-Nitrophenyl (-C₆H₄-NO₂) | Copper-catalyzed coupling with 1-iodo-4-nitrobenzene | Significantly Decreased | Precursor for redox-active compounds |

Functionalization of the Aromatic Ring System

The 2,5-dimethoxyphenyl moiety of the parent compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The two methoxy (B1213986) groups are strongly activating and direct incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

The inherent reactivity of the 1,4-dimethoxybenzene (B90301) system provides a predictive framework for the functionalization of O-(2,5-Dimethoxyphenyl)hydroxylamine. The available positions for substitution are C3, C4, and C6. The directing effects of the two methoxy groups and the -ONH2 group (also an ortho-, para-director) must be considered.

Nitration: The nitration of 1,4-dimethoxybenzene can be achieved using nitric acid in sulfuric acid, often leading to mononitration. nih.gov The regioselectivity can be complex, with solvent effects playing a significant role in determining the position of the incoming nitro group. nih.govorganic-chemistry.org For O-(2,5-Dimethoxyphenyl)hydroxylamine, nitration is expected to occur at the positions most activated by the methoxy groups, likely C4 or C6.

Halogenation: Bromination of activated aromatic systems can be performed with high regioselectivity. incatt.nl For instance, using N-bromosuccinimide (NBS), para-bromination is often favored. In the case of the target molecule, substitution would likely be directed to the C4 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation of 1,4-dimethoxybenzene proceeds readily. For example, reaction with t-butyl alcohol in the presence of a strong acid leads to the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene. organic-chemistry.orgnih.gov This indicates that the ring is highly susceptible to alkylation, although polyalkylation can be a competing process. nih.gov Steric hindrance often prevents further substitution after the introduction of two bulky groups. rsc.org Acylation reactions would similarly be expected to proceed at the activated positions of the ring.

Regioselective Modification of the Aromatic Nucleus

Achieving regioselectivity in the functionalization of the dimethoxyphenyl ring is crucial for developing specific analogs. The combined directing effects of the substituents play a key role. The two methoxy groups strongly activate the ring, while the -ONH2 group also contributes to this activation.

Computational studies on the nitration of 1,4-dimethoxybenzene have shown that regioselectivity can be tuned by altering solvent conditions, which influences the stability of the reaction intermediates. nih.gov This suggests that experimental conditions can be optimized to favor substitution at a specific position. For example, in the nitration of m-xylene, adjusting the concentration of aqueous nitric acid can control the yield and selectivity, favoring the 4-nitro product. acs.org Similar strategies could be employed for O-(2,5-Dimethoxyphenyl)hydroxylamine to direct substitution to either the C4 or C6 position. The inherent symmetry and electronic landscape of the starting material provide a foundation for predictable, regioselective modifications.

| Reaction | Reagents | Predicted Major Product | Key Influencing Factors |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | O-(4-Nitro-2,5-dimethoxyphenyl)hydroxylamine | Strong directing effect of methoxy groups |

| Bromination | Br₂ / FeBr₃ | O-(4-Bromo-2,5-dimethoxyphenyl)hydroxylamine | Ortho-, para-directing nature of substituents |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | O-(4-Acetyl-2,5-dimethoxyphenyl)hydroxylamine | Activation by methoxy groups |

O-Substitution with Diverse Linkers and Functional Groups

While the title compound is itself an O-substituted hydroxylamine, this section refers to the synthesis of analogs by modifying the nature of the O-aryl group. This can be achieved by synthesizing related compounds where the 2,5-dimethoxyphenyl moiety is replaced by other functionalized aromatic or heteroaromatic systems, or where a linker is inserted between the aryl group and the oxyamine functionality.

A powerful method for the synthesis of O-arylhydroxylamines is the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with aryl halides. nih.gov This reaction has a broad substrate scope, accommodating aryl chlorides, bromides, and iodides, as well as heteroaryl halides. This allows for the synthesis of a wide variety of analogs of O-(2,5-Dimethoxyphenyl)hydroxylamine where the aromatic core is altered. For instance, one could introduce different substitution patterns on the phenyl ring or replace it with a pyridine (B92270) or thiophene (B33073) ring.

Furthermore, the oxygen atom of N-acylated hydroxylamines can act as a nucleophile in transition-metal-catalyzed allylic substitutions. nih.gov This reactivity could be harnessed to introduce allylic linkers to the oxyamine core, which could then be further functionalized. By first N-acylating O-(2,5-Dimethoxyphenyl)hydroxylamine, subsequent O-allylation could be achieved, leading to a new class of derivatives with flexible linkers.

Chiral O-Aryloxylamine Derivatives in Asymmetric Synthesis

The development of chiral derivatives of O-(2,5-Dimethoxyphenyl)hydroxylamine holds significant promise for applications in asymmetric synthesis. Chirality can be introduced by attaching a chiral auxiliary to the nitrogen atom, creating a chiral reagent that can induce stereoselectivity in various transformations.

One potential application is in asymmetric α-oxyacylation reactions. Chiral N-alkyl-O-acyl hydroxylamines have been shown to react with cyclic ketones to produce α-oxyacylated products with high enantiomeric excess. nih.gov By analogy, a chiral alkyl or acyl group could be installed on the nitrogen of O-(2,5-Dimethoxyphenyl)hydroxylamine to create a novel chiral aminating or oxyacylating agent. The steric and electronic properties of the 2,5-dimethoxyphenyl group would likely influence the stereochemical outcome of such reactions.

Another approach to chiral hydroxylamine derivatives is through the asymmetric reduction of oximes. Iridium-catalyzed asymmetric hydrogenation of oximes has been developed to produce chiral hydroxylamines with high enantioselectivity. incatt.nlresearchgate.net This method could be applied to the synthesis of chiral N-substituted derivatives of O-(2,5-Dimethoxyphenyl)hydroxylamine from the corresponding oxime precursors. These chiral products could then be utilized as chiral building blocks or ligands in asymmetric catalysis. The field of chiral amine synthesis is vast, with numerous methods for creating stereocenters that could be adapted to the hydroxylamine framework. sigmaaldrich.comresearchgate.net

| Chiral Derivative Structure | Method of Synthesis | Potential Application | Rationale |

|---|---|---|---|

| N-((R)-1-Phenylethyl)-O-(2,5-dimethoxyphenyl)hydroxylamine | Reductive amination with (R)-acetophenone | Chiral auxiliary or ligand | Introduction of a stereocenter for asymmetric induction |

| N-((1R,2S)-Ephedrine derived)-O-(2,5-dimethoxyphenyl)hydroxylamine | N-alkylation with a chiral epoxide | Chiral base or catalyst | Well-defined chiral scaffold for stereocontrol |

| N-Boc-N-((S)-prolinoyl)-O-(2,5-dimethoxyphenyl)hydroxylamine | Acylation with N-Boc-(S)-proline | Chiral acylating agent | Use of a readily available chiral pool amino acid |

Theoretical and Computational Investigations of O 2,5 Dimethoxyphenyl Hydroxylamine Chemistry

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of chemical properties, offering insights into where and how a molecule is likely to react. For O-(2,5-Dimethoxyphenyl)hydroxylamine, DFT studies are crucial for understanding its reactivity and the selectivity of its reactions.

Key aspects of reactivity can be determined by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally signifies higher chemical reactivity. In O-(2,5-Dimethoxyphenyl)hydroxylamine, the electron-donating methoxy (B1213986) groups on the phenyl ring are expected to raise the HOMO energy, increasing its nucleophilicity, particularly at the nitrogen atom and the activated aromatic ring.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show a negative potential around the oxygen and nitrogen atoms of the hydroxylamine (B1172632) moiety, confirming their role as primary sites for electrophilic attack. Conversely, the hydrogen of the N-H group would exhibit a positive potential. Global descriptors of chemical activity, such as ionization potential, electron affinity, and electronegativity, can also be determined to provide a quantitative measure of the molecule's reactivity. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability. |

| Mulliken Charge on N | -0.65 | Highlights the nucleophilic character of the nitrogen atom. |

| Mulliken Charge on O | -0.58 | Indicates an electron-rich oxygen atom. |

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a detailed picture of conformational landscapes. nih.gov For O-(2,5-Dimethoxyphenyl)hydroxylamine, MD simulations can reveal the preferred spatial arrangements (conformations) and the energy barriers between them.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), it is possible to understand how intermolecular interactions influence its conformational preferences. The results of these simulations can be used to generate a potential energy surface, mapping the energy of the molecule as a function of its geometry. This information is vital for understanding how the molecule's shape might favor certain reaction pathways over others.

| Conformer | C6-C1-O-N Dihedral Angle (°) | C1-O-N-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~0 | ~180 (trans) | 0.00 |

| Local Minimum 1 | ~90 | ~180 (trans) | 1.5 |

| Local Minimum 2 | ~0 | ~0 (cis) | 3.2 |

Elucidation of Reaction Pathways and Transition States via Computational Methods

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers tools to explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. ethz.charxiv.org This allows for the complete mapping of a reaction pathway.

A significant reaction of O-arylhydroxylamines is their conversion to benzofurans, often via a proposed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgnih.gov Computational methods can be employed to investigate this and other potential reaction pathways for O-(2,5-Dimethoxyphenyl)hydroxylamine. By calculating the energies of stationary points along the reaction coordinate, a detailed energy profile can be constructed.

The transition state (TS) is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational algorithms can locate the precise geometry of the TS and confirm its identity by calculating its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter in determining the reaction rate.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant Complex | 0.0 | N-O bond length: 1.45 Å | N/A |

| Transition State (TS) | +25.5 | Partially formed C-C bond, partially broken N-O bond | -450i |

| Product | -15.0 | C-C bond length: 1.52 Å | N/A |

Analysis of Electronic Structure and Substituent Effects on Chemical Behavior

The electronic structure of a molecule, dictated by the arrangement of its electrons, fundamentally determines its chemical behavior. Substituents on a core molecular scaffold can dramatically alter this electronic structure. In O-(2,5-Dimethoxyphenyl)hydroxylamine, the two methoxy (-OCH₃) groups on the phenyl ring play a critical role.

Computational analysis can quantify the electronic effects of these substituents. The methoxy groups are known to be strong electron-donating groups through resonance (mesomeric effect) and weak electron-withdrawing groups through induction. For O-(2,5-Dimethoxyphenyl)hydroxylamine, the net effect is significant electron donation to the aromatic ring. This increases the electron density on the ring, particularly at the ortho and para positions relative to the substituents, making the ring more susceptible to electrophilic aromatic substitution. This increased electron density also influences the properties of the attached hydroxylamine group.

Quantum chemical calculations can map the distribution of molecular orbitals and atomic charges to visualize these effects. For example, comparing the calculated HOMO energy or the Mulliken charge on the nitrogen atom of O-(2,5-Dimethoxyphenyl)hydroxylamine with that of the unsubstituted O-phenylhydroxylamine would provide a clear, quantitative measure of the electronic impact of the dimethoxy substitution. These theoretical insights are crucial for predicting how changes in substitution patterns will affect the molecule's reactivity and properties. researchgate.netnih.gov

| Compound | HOMO Energy (eV) | Calculated Dipole Moment (Debye) | Mulliken Charge on Nitrogen |

|---|---|---|---|

| O-Phenylhydroxylamine | -6.2 | 1.8 | -0.61 |

| O-(2,5-Dimethoxyphenyl)hydroxylamine | -5.8 | 2.5 | -0.65 |

Theoretical Insights into Catalytic Activation Mechanisms

Many important organic reactions rely on catalysts to proceed efficiently. The synthesis of O-arylhydroxylamines, for instance, can be achieved via palladium-catalyzed C-O cross-coupling reactions. mit.eduorganic-chemistry.orgnih.gov Computational chemistry is an invaluable tool for investigating the mechanisms of such catalytic cycles, providing a level of detail that is often inaccessible through experimental means alone.

A theoretical study of the Pd-catalyzed formation of O-(2,5-Dimethoxyphenyl)hydroxylamine would involve modeling the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. By calculating the structures and energies of the intermediates and transition states for each step, a complete energy profile of the catalytic cycle can be constructed.

These calculations can help answer critical questions, such as which step is rate-limiting, how the structure of the phosphine (B1218219) ligand influences the reaction efficiency, and why certain substrates react more readily than others. nih.gov For example, DFT calculations could model the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the hydroxylamine equivalent and the final C-O bond-forming reductive elimination to release the product and regenerate the catalyst. Such insights are essential for optimizing existing catalytic systems and designing new, more effective catalysts.

| Step in Catalytic Cycle | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| - | Pd(0)L₂ + Aryl-Br | 0.0 |

| Oxidative Addition | Aryl-Pd(II)(Br)L₂ | +5.2 |

| Ligand Exchange | [Aryl-Pd(II)(O-NHR)L₂]⁺ | +2.1 |

| Reductive Elimination (TS) | [Aryl---O-NHR---Pd(II)L₂]‡ | +18.7 |

| - | Pd(0)L₂ + Aryl-O-NHR | -12.4 |

Computational Prediction of Reaction Kinetics and Thermodynamics

Beyond elucidating reaction pathways, computational methods can provide quantitative predictions of reaction kinetics and thermodynamics. purdue.edu These predictions are vital for understanding the feasibility, rate, and equilibrium position of a chemical reaction under various conditions.

Thermodynamic properties such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction, while a positive value suggests it is non-spontaneous under standard conditions.

Reaction kinetics are governed by the activation energy (Ea), which is obtained from the energy difference between the reactants and the transition state, as discussed previously. Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated. Algorithmic explorations can now use kinetic simulations to guide the discovery of complex chemical reaction networks, identifying the most likely pathways from reactants to products. chemrxiv.org For a reaction involving O-(2,5-Dimethoxyphenyl)hydroxylamine, these predictive calculations can determine how temperature affects the reaction rate and which products are thermodynamically favored, providing a comprehensive understanding of the reaction's behavior.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -13.5 kcal/mol | Exothermic reaction. |

| Entropy of Reaction (ΔS) | -5.2 cal/mol·K | Slight increase in order. |

| Gibbs Free Energy (ΔG at 298 K) | -12.0 kcal/mol | Spontaneous (product-favored) reaction. |

| Activation Energy (Ea) | +25.5 kcal/mol | Energy barrier for the reaction. |

| Rate Constant (k at 298 K) | 1.5 x 10⁻⁵ s⁻¹ | Predicted speed of the reaction. |

Future Research Directions and Emerging Paradigms in O 2,5 Dimethoxyphenyl Hydroxylamine Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is crucial for expanding the synthetic utility of O-(2,5-Dimethoxyphenyl)hydroxylamine. Research in this area is anticipated to focus on enhancing reaction efficiency, controlling stereoselectivity, and enabling novel transformations.

One promising avenue is the design of heterogeneous catalysts for the synthesis of O-arylhydroxylamines. While current methods often rely on the reduction of nitroarenes, novel catalytic approaches could offer milder reaction conditions and improved functional group tolerance. For instance, the use of platinum on carbon (Pt/C) catalysts with additives like 4-(dimethylamino)pyridine (DMAP) has shown to increase both activity and selectivity in the synthesis of N-arylhydroxylamines. mdpi.comnih.gov Future work could adapt these systems for O-arylhydroxylamine synthesis, potentially leading to more efficient and selective processes.

Moreover, the development of catalysts for asymmetric transformations involving O-(2,5-Dimethoxyphenyl)hydroxylamine is a key area of interest. Chiral metal complexes, particularly those of palladium, have been utilized in the asymmetric synthesis of allylic hydroxylamines. nih.gov Building on this, researchers could explore the use of novel ligands and metal centers to achieve high enantioselectivity in reactions such as hydroaminoxylation and related C-N bond-forming reactions.

Biocatalysis also presents an exciting frontier. The discovery and engineering of enzymes, such as hydroxylamine (B1172632) oxidases, could enable highly selective and environmentally benign syntheses and transformations of O-(2,5-Dimethoxyphenyl)hydroxylamine and its derivatives. nih.govnih.gov

Table 1: Potential Catalytic Systems for O-(2,5-Dimethoxyphenyl)hydroxylamine Chemistry

| Catalytic System | Potential Application | Advantages |

| Heterogeneous Catalysts (e.g., Pt/C with additives) | Selective synthesis of O-arylhydroxylamines from nitroarenes. | High stability, reusability, ease of separation. mdpi.comnih.gov |

| Homogeneous Catalysts (e.g., Pd-based complexes) | Asymmetric C-N bond formation, hydroaminoxylation. | High selectivity, mild reaction conditions. nih.gov |

| Biocatalysts (e.g., Engineered Oxidases) | Enantioselective oxidation and other transformations. | High specificity, environmentally friendly. nih.govnih.gov |

| o-Quinone-based Catalysts | Aerobic dehydrogenation reactions. | Use of ambient air as an oxidant, mild conditions. acs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of O-(2,5-Dimethoxyphenyl)hydroxylamine chemistry into continuous flow and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.govmdpi.com

For the synthesis of hydroxylamines, which can involve hazardous reagents or intermediates, flow reactors offer enhanced safety by minimizing the volume of reactive material at any given time. mdpi.com The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in continuous flow systems, showcasing the potential for applying this technology to the synthesis of O-(2,5-Dimethoxyphenyl)hydroxylamine. mdpi.comnih.gov

Automated synthesis platforms, which combine robotics with artificial intelligence, can accelerate the discovery and optimization of reactions involving O-(2,5-Dimethoxyphenyl)hydroxylamine. nih.govyoutube.comchemspeed.com These platforms can perform high-throughput screening of reaction conditions, catalysts, and substrates, enabling rapid identification of optimal synthetic routes. By integrating real-time analytical techniques, these systems can autonomously adjust reaction parameters to maximize product yield and purity. youtube.com

Table 2: Parameters for Flow Synthesis of Hydroxylamine Derivatives

| Parameter | Typical Range | Significance |

| Temperature | 25 - 100 °C | Affects reaction rate and selectivity. nih.govmdpi.com |

| Pressure | 4 - 8 bar | Can influence reaction kinetics and prevent solvent boiling. nih.govmdpi.com |

| Flow Rate | 0.25 - 5.0 mL/min | Determines residence time in the reactor. nih.govmdpi.com |

| Residence Time | 2 - 15 min | The duration the reactants spend in the reactor, impacting conversion. nih.govnih.govmdpi.com |

| Catalyst | Packed-bed of heterogeneous catalyst (e.g., Pt/C) | Enables continuous reaction and easy product separation. mdpi.comnih.gov |

Exploration of O-(2,5-Dimethoxyphenyl)hydroxylamine in Materials Science

The unique electronic and structural properties of the 2,5-dimethoxyphenyl moiety suggest that O-(2,5-Dimethoxyphenyl)hydroxylamine could serve as a valuable building block in materials science. Future research is likely to explore its incorporation into polymers and functional materials with novel properties.

One potential application is in the development of redox-active polymers. The dimethoxy-substituted aromatic ring can be susceptible to oxidation, suggesting that polymers containing this moiety could exhibit interesting electrochemical behavior. Such materials could find use in organic electronics, sensors, or as components of redox-flow batteries.

Furthermore, the hydroxylamine functionality can participate in a variety of chemical transformations, making it a useful handle for polymer modification and cross-linking. For instance, it could be used to introduce specific functional groups onto polymer backbones or to create well-defined polymer networks with tailored mechanical and thermal properties. The use of light to initiate photochemical processes could provide spatial and temporal control over these modifications. rsc.org

The synthesis of polymers from renewable resources is a growing area of interest, and furan derivatives with similar substitution patterns have been explored for polymerization. tubitak.gov.tr This suggests the potential for developing novel polymers derived from O-(2,5-Dimethoxyphenyl)hydroxylamine, possibly leading to materials with unique thermal and mechanical properties.

Computational Design of Next-Generation Hydroxylamine Reagents

Computational chemistry and in silico modeling are poised to play a pivotal role in the design of next-generation hydroxylamine reagents with tailored reactivity and selectivity. nih.govrsc.org By employing quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can gain detailed insights into the electronic structure and reaction mechanisms of O-(2,5-Dimethoxyphenyl)hydroxylamine and its derivatives.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, guiding the design of new reagents for specific applications. For example, by modeling the transition states of various reactions, it is possible to predict which reaction pathways are most favorable and to design catalysts that lower the activation energy for a desired transformation.

Molecular docking studies can be employed to design hydroxylamine-based molecules that bind to specific biological targets or material surfaces. rsc.org This could accelerate the development of new functional materials and bioactive compounds. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of hydroxylamine derivatives with their observed properties, enabling the rational design of new reagents with enhanced performance.

Table 3: Computational Methods in Hydroxylamine Reagent Design

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. | Electronic structure, transition state energies, reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with solvents or other molecules. | Conformational preferences, binding affinities, diffusion properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity. | Predictive models for designing new reagents with desired properties. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to target macromolecules or surfaces. | Identification of key interactions for rational design of targeted molecules. rsc.org |

Q & A

Q. What are the standard synthetic routes for preparing O-(2,5-Dimethoxyphenyl)hydroxylamine?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2,5-dimethoxybenzyl chloride with hydroxylamine hydrochloride in a basic medium (e.g., sodium hydroxide). The reaction is conducted under reflux in ethanol or methanol for 6–12 hours, followed by purification via recrystallization or column chromatography . Key parameters include maintaining anhydrous conditions to avoid hydrolysis and monitoring pH to optimize yield.

Q. What safety protocols are critical when handling O-(2,5-Dimethoxyphenyl)hydroxylamine?

Due to its potential to cause severe skin/eye damage, use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with ≥100 ft/min airflow velocity to minimize inhalation risks. In case of spills, neutralize with sand or silica gel and dispose of contaminated material as hazardous waste. Avoid storage near acids or oxidizers .

Q. How can researchers confirm the purity and structural integrity of synthesized O-(2,5-Dimethoxyphenyl)hydroxylamine?

Employ a combination of analytical techniques:

- 1H NMR (400 MHz, DMSO-d6): Verify substitution patterns (e.g., methoxy protons at δ 3.75–3.85 ppm, hydroxylamine protons at δ 5.2–5.5 ppm).

- HPLC (C18 column, acetonitrile/water gradient): Assess purity (>98% by area normalization).

- FTIR : Confirm N–O stretch near 930 cm⁻¹ and aromatic C–H stretches .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of O-(2,5-Dimethoxyphenyl)hydroxylamine in redox reactions?

The electron-donating methoxy groups at positions 2 and 5 stabilize the aryl ring, enhancing the hydroxylamine group’s nucleophilicity. This increases its reactivity in oxidation reactions (e.g., forming nitroso derivatives with KMnO₄) and reduction pathways (e.g., yielding amines via NaBH₄). Comparative studies with fluorinated analogs (e.g., O-(2,5-Difluorophenyl)hydroxylamine) show reduced electron density alters reaction kinetics and product distribution .

Q. What strategies resolve contradictions in reported biological activities of O-(2,5-Dimethoxyphenyl)hydroxylamine derivatives?

Discrepancies in enzyme inhibition data (e.g., conflicting IC₅₀ values) often arise from assay conditions. Standardize protocols by:

- Using recombinant enzymes (e.g., monoamine oxidases) to eliminate off-target effects.

- Controlling pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Validating results with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays) .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Key optimizations include:

- Solvent selection : Replace ethanol with THF to reduce esterification side reactions.

- Catalyst use : Add 5 mol% KI to enhance nucleophilic displacement efficiency.

- Temperature control : Maintain 60–65°C to prevent thermal decomposition. Pilot studies using DoE (Design of Experiments) can identify critical factors (e.g., molar ratio, stirring rate) for >90% yield .

Q. What are the stability challenges of O-(2,5-Dimethoxyphenyl)hydroxylamine under varying storage conditions?

The compound degrades via hydrolysis and oxidation. Store at –20°C under argon in amber glass vials. Add stabilizers (0.1% BHT) to inhibit radical formation. Monitor degradation by LC-MS; primary degradation products include 2,5-dimethoxybenzaldehyde (oxidation) and ammonium salts (hydrolysis) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

Fluorination at the phenyl ring (e.g., O-(2,5-Difluorophenyl)hydroxylamine) increases lipophilicity (logP +0.8), enhancing blood-brain barrier penetration. However, it reduces aqueous solubility (from 12 mg/mL to 4 mg/mL), necessitating formulation adjustments (e.g., PEG-based carriers). MD simulations show fluorine’s electronegativity strengthens π-π stacking with aromatic enzyme residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.